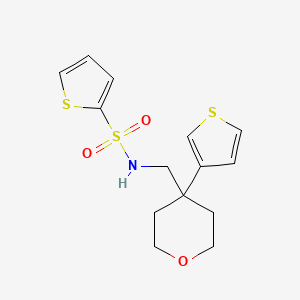

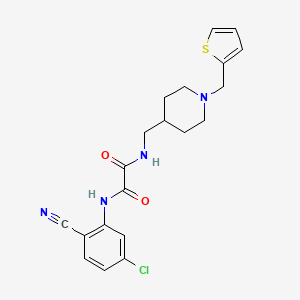

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

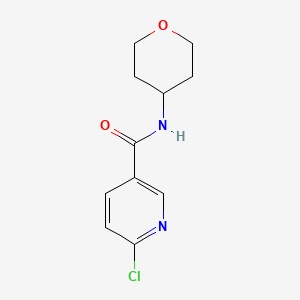

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, also known as CT, is a chemical compound that has shown promising results in scientific research. The compound belongs to the thiazolidine class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture.

Aplicaciones Científicas De Investigación

Thiazolidine Derivatives: Synthesis and Biological Applications

Thiazolidine derivatives, including structures similar to N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, have shown significant pharmacological properties. Thiazolidines are intriguing heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third, making them valuable in medicinal chemistry due to their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. These efforts aim to develop next-generation drug candidates with multifunctional activities (Sahiba et al., 2020).

Thiazolidine Cores in Drug Design

The thiazolidine core is central to the design of potential drug candidates for neglected diseases, demonstrating its importance in medicinal chemistry. Drugs based on thiazolidine motifs target various pharmaceutical pathways, offering new approaches for treating diseases with inadequate therapies. Thiazolidine derivatives have been particularly studied for activities against neglected diseases like Chagas disease, malaria, tuberculosis, and others. The versatility and frequent exploration of thiosemicarbazone, thiazole, and thiazolidinone scaffolds underline their potential in drug discovery for neglected diseases, suggesting these motifs as promising starting points for developing new therapeutics (Leite et al., 2019).

Green Chemistry in Thiazolidinone Derivatives Synthesis

The adoption of green chemistry principles in the synthesis of thiazolidinone derivatives marks a significant advancement in the field. Microwave-assisted protocols for green synthesis have been developed, emphasizing the reduction or elimination of hazardous materials throughout the synthetic process. Thiazolidinone derivatives exhibit a broad range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal activities. This green synthesis approach not only supports the development of new therapeutics but also aligns with environmental sustainability goals, highlighting the importance of environmentally friendly methodologies in drug synthesis (JacqulineRosy et al., 2019).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-12-5-4-8-14(11-12)18-15(21)20-9-10-22-16(20)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUWSYZBOGEZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC2=CC=CC=C2)N1C(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)